N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride
Description
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C12H17ClF3N3O2. This compound is known for its unique chemical structure, which includes a dimethylamino group, a nitro group, and a trifluoromethyl group attached to an aniline ring. It is commonly used in various scientific research applications due to its distinctive properties.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-10-5-4-9(12(13,14)15)8-11(10)18(19)20;/h4-5,8,16H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVINGDEWVNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps to isolate the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and alkyl-substituted derivatives .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropylmethacrylamide: Similar in structure but lacks the nitro and trifluoromethyl groups.
3,3’-Diamino-N-methyldipropylamine: Contains similar amino groups but differs in overall structure.
Uniqueness
N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
